molecular formula C11H8N2O4 B2848974 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid CAS No. 87565-86-4

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid

Cat. No.: B2848974
CAS No.: 87565-86-4
M. Wt: 232.195
InChI Key: HSOJCESKSZGRMS-UHFFFAOYSA-N
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Description

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid is a heterocyclic compound that features a pyridazinone ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and subsequent functionalization to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines .

Scientific Research Applications

3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
  • 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoic acid moiety, for example, allows for additional functionalization and interaction with biological targets .

Properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-4-5-10(15)13(12-9)8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJCESKSZGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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